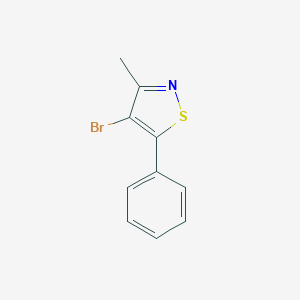

4-Bromo-3-methyl-5-phenylisothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1732-51-0 |

|---|---|

Molecular Formula |

C10H8BrNS |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

4-bromo-3-methyl-5-phenyl-1,2-thiazole |

InChI |

InChI=1S/C10H8BrNS/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

SPEGVSXOEHGTPT-UHFFFAOYSA-N |

SMILES |

CC1=NSC(=C1Br)C2=CC=CC=C2 |

Canonical SMILES |

CC1=NSC(=C1Br)C2=CC=CC=C2 |

Synonyms |

4-Bromo-3-methyl-5-phenylisothiazole |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Methyl 5 Phenylisothiazole and Precursor Scaffolds

Historical and Contemporary Approaches to Isothiazole (B42339) Ring Synthesis

The isothiazole ring is a significant scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. sci-hub.se These methods range from historical procedures to more efficient and versatile contemporary strategies.

The primary methods for constructing the isothiazole ring are based on the cyclization of compounds that already contain the requisite N-C-C-C-S fragment or through heterocyclization of components containing the necessary nitrogen, sulfur, and carbon atoms. researchgate.net

Historically, the parent isothiazole was first prepared through the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, followed by decarboxylation. medwinpublishers.comresearchgate.netchemicalbook.com This method, however, is of purely historical significance. medwinpublishers.comresearchgate.net

Contemporary methods are far more direct and offer better yields and substrate scope. A prominent strategy involves the condensation of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), under metal- and catalyst-free conditions. sci-hub.seorganic-chemistry.org This [4+1] annulation proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds. thieme-connect.com Another well-studied approach is the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes. researchgate.netmedwinpublishers.com Additionally, substituted isothiazoles can be synthesized from other heterocyclic compounds; for instance, 3,5-disubstituted isothiazoles can be prepared from the corresponding isoxazoles by reaction with phosphorus pentasulfide. researchgate.netmedwinpublishers.com

Table 1: Comparison of General Methodologies for Isothiazole Core Synthesis

| Method | Typical Precursors | Key Reagents/Conditions | Description |

|---|---|---|---|

| Oxidative Cyclization | 3-Aminopropenethiones, α,β-Unsaturated thiocarboxamides | Oxidants (e.g., I₂, H₂O₂, CrO₃) | An intramolecular cyclization forming the N-S bond through oxidation. chemicalbook.comthieme-connect.com |

| Condensation/[4+1] Annulation | β-Ketodithioesters, β-Ketothioamides | Ammonia source (e.g., NH₄OAc), Air (oxidant) | A one-pot method involving imine formation followed by cyclization and oxidation. sci-hub.sethieme-connect.com |

| (3+2)-Heterocyclization | α,β-Unsaturated aldehydes | Ammonium thiocyanate | The reaction of a three-carbon unit with a donor of the N-S fragment. thieme-connect.com |

| Rhodium-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles | [Rh(COD)Cl]₂, DPPF | A modern approach involving a rhodium-carbenoid intermediate that reacts with a nitrile. organic-chemistry.orgorganic-chemistry.org |

| Ring Transformation | Substituted Isoxazoles | Phosphorus pentasulfide (P₄S₁₀), Pyridine | Conversion of one five-membered heterocycle into another. researchgate.netmedwinpublishers.com |

To specifically obtain the 3-methyl-5-phenylisothiazole (B163046) scaffold, the general cyclization methods must employ precursors bearing the required methyl and phenyl substituents in the correct positions.

A highly effective route is the condensation reaction using a precursor such as a β-ketothioamide derived from acetophenone (B1666503). For example, reacting a thioamide of acetoacetic acid with an appropriate oxidizing agent can yield the 3-methyl substituted isothiazole ring. A more direct and user-friendly synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with ammonium acetate. organic-chemistry.org For the target molecule, the required precursor would be derived from acetophenone to provide the 5-phenyl substituent and a four-carbon chain with a keto group to provide the 3-methyl group.

Ring-closing metathesis (RCM) represents another, more complex, strategy for forming heterocyclic rings. univ.kiev.uaorganic-chemistry.org While powerful for constructing complex macrocycles and certain heterocycles, its application to simple isothiazole synthesis is less common than direct cyclization methods. mdpi.comresearchgate.net An RCM approach would necessitate a precursor with two appropriately positioned double bonds, which, upon catalysis, would form the heterocyclic ring.

Regioselective Functionalization for 4-Bromo Substitution

With the 3-methyl-5-phenylisothiazole core synthesized, the next crucial step is the introduction of a bromine atom at the C4 position. This requires a highly regioselective reaction to avoid bromination at other positions on the isothiazole or phenyl rings.

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.govmdpi.com The isothiazole ring is aromatic, and its electron distribution makes the C4 position the most susceptible to electrophilic attack, particularly when the C3 and C5 positions are substituted. The directing effects of the existing substituents and the inherent reactivity of the heterocyclic ring govern the regioselectivity of the bromination. researchgate.net

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. rsc.orgmdpi.com The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the electrophilic bromine species attacks the electron-rich C4 position of the isothiazole ring to form a sigma complex (arenium ion), which is then deprotonated to restore aromaticity. A similar strategy is employed for the bromination of other heterocycles like thiazoles and thiophenes. mdpi.comnih.gov For instance, the bromination of a 3-phenylisoxazole (B85705) derivative with NBS in acetic acid selectively yields the 4-bromo product. rsc.org

Table 2: Selected Electrophilic Bromination Conditions for Heterocycles

| Reagent | Substrate Type | Conditions | Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 3-Phenylisoxazole | Acetic Acid, 75 °C | Regioselective bromination at the 4-position. rsc.org |

| N-Bromosuccinimide (NBS) | 2-Methylthiazole derivative | CCl₄, AIBN (initiator) | Initial bromination of the methyl group (free-radical), followed by electrophilic substitution on the ring. nih.gov |

| Bromine (Br₂) | Substituted Thiophene (B33073) | Chloroform, Acetic Acid, 50 °C | Electrophilic substitution on the thiophene ring. mdpi.com |

| NaNO₂ / TFA | 3-Bromo-4-phenylisothiazole-5-carboxamide | 0 °C | This reaction converts a carboxamide to a carboxylic acid, not a bromination, but demonstrates functional group tolerance on a similar core. mdpi.com |

In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for decorating heterocyclic scaffolds. mdpi.comnih.gov These methods offer alternative pathways for halogenation that can provide different regioselectivity compared to classical electrophilic substitution. Catalysts based on palladium, rhodium, ruthenium, or cobalt are commonly employed. mdpi.comresearchgate.netrsc.org

This approach involves the direct conversion of a C-H bond to a C-Br bond, which is highly atom-economical. rsc.org The reaction typically requires a directing group to achieve high regioselectivity, where the catalyst coordinates to a heteroatom or functional group and delivers the bromine to a specific nearby C-H bond. researchgate.net While powerful, the development of a specific protocol for the C4-bromination of 3-methyl-5-phenylisothiazole might require significant optimization, as the inherent electronic preference of the ring for C4 electrophilic attack makes the classical approach highly effective and often more straightforward.

Synthesis of Precursors and Intermediates for 4-Bromo-3-methyl-5-phenylisothiazole

The successful synthesis of the target compound relies heavily on the availability of key precursors. For the most common cyclization strategies, the essential starting material is an open-chain compound containing the pre-installed phenyl and methyl groups.

A key intermediate for a condensation-based synthesis of 3-methyl-5-phenylisothiazole is a β-ketothioamide or a β-ketodithioester. For example, a thioamide of acetoacetic acid where the terminal carbon is part of a phenyl group would be an ideal precursor. The synthesis of such a precursor could involve several steps. One potential route starts with acetophenone, which is first converted to a β-keto ester through a Claisen condensation. This ester can then be thionated using a reagent like Lawesson's reagent to give a β-ketothionoester, which can be further reacted to provide the necessary thioamide or dithioester functionality required for the final ring-closing step to form the isothiazole core.

Synthesis of Substituted Aliphatic and Aromatic Synthons

The primary route to the 3-methyl-5-phenylisothiazole core involves the cyclization of a key precursor, a β-enaminothione. This requires the initial synthesis of appropriate aliphatic and aromatic synthons.

A common strategy begins with a 1,3-dicarbonyl compound, such as benzoylacetone (B1666692) (1-phenylbutane-1,3-dione). This aromatic synthon contains the necessary carbon framework for the C3-methyl and C5-phenyl groups of the target isothiazole. The synthesis proceeds through several key stages:

Formation of a β-enaminone : Benzoylacetone is reacted with an ammonia source, such as ammonium acetate, to form 3-amino-1-phenylbut-2-en-1-one. This reaction is a well-established condensation process.

Thionation : The β-enaminone is then converted to its corresponding β-enaminothione, (Z)-3-amino-1-phenylbut-2-en-1-thione. This thionation step is critical and is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The choice of reagent and reaction conditions is crucial to ensure high conversion without significant side-product formation.

Oxidative Cyclization : The resulting β-enaminothione undergoes an intramolecular oxidative cyclization to form the S-N bond, yielding the 3-methyl-5-phenylisothiazole ring. thieme-connect.com This cyclization is typically promoted by an oxidizing agent. Common oxidants for this purpose include iodine, hydrogen peroxide, or bromine. thieme-connect.com The use of iodine in the presence of a base like potassium carbonate is a classic method for this transformation. thieme-connect.com

This sequence effectively builds the isothiazole ring from acyclic synthons, establishing the required 3-methyl and 5-phenyl substitution pattern.

Derivatization of Pre-formed Isothiazole Rings

An alternative and often more direct route to this compound involves the synthesis of the parent 3-methyl-5-phenylisothiazole, followed by regioselective bromination.

The isothiazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the heteroatoms and the existing substituents. For a 3,5-disubstituted isothiazole, the C4 position is electronically activated and is the preferred site for electrophilic attack.

The bromination is most commonly achieved using N-Bromosuccinimide (NBS) as the brominating agent. nih.gov NBS is favored over elemental bromine due to its solid nature, ease of handling, and more moderate reactivity, which helps in preventing over-bromination and the formation of by-products. wordpress.com

The reaction is typically carried out in an inert solvent, such as acetonitrile (B52724) or a chlorinated solvent like dichloromethane (B109758), at room temperature or with gentle heating. nih.gov The reaction mechanism involves the electrophilic attack of a "Br+" equivalent, generated from NBS, onto the electron-rich C4 position of the isothiazole ring. The regioselectivity is generally high, leading predominantly to the desired 4-bromo isomer.

Optimized Synthetic Protocols and Yield Enhancement Studies

Optimizing the synthesis of this compound focuses on improving yields and purity at both the ring-formation and bromination stages.

For the cyclization of the β-enaminothione , studies on analogous systems have shown that the choice of oxidizing agent and solvent significantly impacts the yield. While iodine is effective, alternative oxidants can offer improvements. For instance, using hydrogen peroxide can present a greener and more atom-economical option. thieme-connect.com Solvent choice can also be critical, with polar aprotic solvents often facilitating the reaction.

For the bromination step , optimization involves the selection of the brominating agent, solvent, and temperature. While NBS is a standard choice, conditions can be fine-tuned. For example, the reaction can be accelerated by the addition of a catalytic amount of an acid or by using photoredox catalysis. nih.gov Visible-light-mediated photoredox catalysis, using a photocatalyst like erythrosine B, can activate NBS, leading to faster reaction times and milder conditions, which often translates to higher yields and fewer side products. nih.gov

Below is a comparative table illustrating potential optimization parameters for the bromination of a generic 3,5-disubstituted isothiazole, based on findings for similar heterocyclic systems.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |

|---|---|---|---|

| Brominating Agent | NBS | NBS | NBS is generally preferred for its safety and selectivity over Br2. wordpress.com |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Acetonitrile can sometimes improve solubility and reaction rates for polar substrates. |

| Catalyst | None | Erythrosine B (photocatalyst) with visible light | Photocatalysis can lower the activation energy, allowing for milder temperatures and shorter reaction times. nih.gov |

| Temperature | Room Temperature to 40°C | Room Temperature | Milder conditions reduce the likelihood of side reactions and degradation. |

| Typical Yield | Moderate to Good | Potentially Higher / Cleaner Reaction | Improved reaction conditions often lead to enhanced yields and purity. |

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is an area of increasing focus. Several strategies can be employed to make the synthesis more environmentally benign.

Use of Safer Reagents : A primary green aspect is the substitution of hazardous reagents. The use of NBS instead of highly corrosive and toxic elemental bromine is a significant improvement in safety and handling. wordpress.com Similarly, replacing traditional thionating agents like phosphorus pentasulfide with less hazardous alternatives where possible is beneficial.

Greener Solvents : Traditional syntheses often rely on chlorinated solvents like dichloromethane or chloroform. Green chemistry encourages the use of less toxic and more sustainable alternatives. For the bromination step, solvents like ethyl acetate or even water could be explored. nih.gov The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has also been shown to be effective for the synthesis of related heterocyclic compounds like isoxazoles and could be adapted for isothiazole synthesis. core.ac.uk

Alternative Energy Sources : To reduce energy consumption and promote milder reaction conditions, alternative energy sources can be utilized.

Ultrasound Irradiation : Ultrasound-assisted synthesis has been shown to accelerate reactions and improve yields in the formation of other heterocycles, often at lower temperatures. nih.gov

Photocatalysis : As mentioned in the optimization section, visible-light photoredox catalysis represents a green approach by using light as a renewable energy source to drive the reaction under very mild conditions. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methyl 5 Phenylisothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for mapping the carbon-hydrogen framework of 4-Bromo-3-methyl-5-phenylisothiazole. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the methyl and phenyl protons. The methyl group protons at the C3 position of the isothiazole (B42339) ring typically appear as a sharp singlet. The protons of the phenyl group at the C5 position resonate in the aromatic region of the spectrum, often as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a separate resonance. The spectrum is characterized by signals for the methyl carbon, the quaternary carbons of the isothiazole ring (C3, C4, and C5), and the carbons of the phenyl ring. The carbon atom attached to the bromine (C4) is significantly influenced by the halogen's electronegativity and anisotropic effects. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used to differentiate between methyl (CH₃), methine (CH), and quaternary carbons. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound Note: This data is representative and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| -CH₃ | ~2.45 | Singlet (s) | ~15.0 | CH₃ |

| Isothiazole-C3 | - | - | ~158.0 | Quaternary (C) |

| Isothiazole-C4 | - | - | ~115.0 | Quaternary (C) |

| Isothiazole-C5 | - | - | ~165.0 | Quaternary (C) |

| Phenyl-C1' | - | - | ~130.0 | Quaternary (C) |

| Phenyl-C2'/C6' | ~7.60 | Multiplet (m) | ~129.0 | CH |

| Phenyl-C3'/C5' | ~7.45 | Multiplet (m) | ~128.5 | CH |

| Phenyl-C4' | ~7.50 | Multiplet (m) | ~130.5 | CH |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly of the molecule by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons within the phenyl ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This technique would definitively link the proton signals of the methyl and phenyl groups to their corresponding carbon signals presented in Table 1. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. mdpi.com Key HMBC correlations would include:

A correlation from the methyl protons to the C3 and C4 carbons of the isothiazole ring, confirming the position of the methyl group.

Correlations from the ortho-protons (H2'/H6') of the phenyl ring to the C5 carbon of the isothiazole ring, confirming the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the methyl protons and the ortho-protons of the phenyl ring, providing information about the preferred conformation or restricted rotation around the C5-phenyl single bond.

Advanced NMR Experiments for Dynamic Processes (if applicable)

In some substituted bi-aryl systems, restricted rotation around the single bond connecting the rings can lead to dynamic processes observable by NMR. Variable-temperature (VT) NMR studies could be employed to investigate such phenomena in this compound. If the rotation around the C5-phenyl bond were slow on the NMR timescale at lower temperatures, distinct signals for the ortho (and meta) protons/carbons might be observed, which would coalesce as the temperature increases and the rotational barrier is overcome. Currently, specific studies on the dynamic processes of this compound are not widely reported in the literature.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. Analysis of the fragmentation patterns gives further proof of the molecule's structure.

Elucidation of Isotopic Patterns for Bromine

A hallmark of a bromine-containing compound in mass spectrometry is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z): the [M]⁺ peak and the [M+2]⁺ peak. mdpi.com This characteristic doublet is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the proposed structure. nih.gov While a detailed experimental fragmentation pathway for this specific compound is not readily published, a predictive analysis suggests several likely fragmentation routes:

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion corresponding to the [M-Br]⁺ radical cation.

Ring Cleavage: Fragmentation of the isothiazole ring can occur through various pathways, potentially leading to the loss of a methyl cyanide (CH₃CN) fragment or other sulfur- and nitrogen-containing species.

Loss of Methyl Radical: Ejection of a methyl radical (•CH₃) from the parent ion to form an [M-CH₃]⁺ ion.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [C₁₀H₈BrNS]⁺ | Molecular Ion (M⁺) with characteristic Br isotope pattern |

| [C₁₀H₈NS]⁺ | Loss of a bromine atom |

| [C₉H₅BrNS]⁺ | Loss of a methyl radical |

| [C₈H₅S]⁺ | Result of ring cleavage and rearrangement |

| [C₆H₅]⁺ | Phenyl cation |

The systematic analysis of these fragments allows for the piece-by-piece verification of the compound's constituent parts, providing conclusive evidence for the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. The vibrational modes of this compound can be analyzed by considering the contributions from the isothiazole ring and its substituent groups.

The isothiazole ring, as a five-membered aromatic heterocycle containing nitrogen and sulfur, exhibits a set of characteristic vibrational bands. High-resolution infrared analysis of gaseous isothiazole has identified several fundamental bands between 750 and 1500 cm⁻¹. researchgate.net The aromatic nature of the isothiazole ring gives rise to specific stretching and bending vibrations. medwinpublishers.com

Key expected vibrational modes for the isothiazole ring in this compound would include:

C=C and C=N stretching vibrations: These typically appear in the 1600-1400 cm⁻¹ region. For thiazole (B1198619), a related heterocycle, these bands are observed around 1580 cm⁻¹ (C=C stretch) and 1496 cm⁻¹ (C-N stretch). researchgate.net

Ring stretching vibrations (breathing modes): These involve the concerted stretching and contraction of all bonds in the ring and are often found in the 1000-1200 cm⁻¹ range.

In-plane and out-of-plane C-H bending vibrations: The isothiazole ring in this specific compound does not have any C-H bonds directly attached to it, so these modes will be absent for the core ring.

The substitution pattern on the isothiazole ring significantly influences the exact frequencies and intensities of these bands.

The vibrational spectrum of this compound is further defined by the characteristic modes of its substituent groups.

Bromo Group (C-Br): The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹. This low-frequency absorption is a reliable indicator of the presence of a bromo substituent.

Methyl Group (-CH₃): The methyl group attached to the C3 position of the isothiazole ring will introduce several characteristic vibrations:

Symmetric and Asymmetric C-H stretching: These vibrations occur in the 2950-2850 cm⁻¹ region. iucr.org

Symmetric and Asymmetric C-H bending (scissoring and rocking): These modes are expected in the 1460-1370 cm⁻¹ range.

Phenyl Group (-C₆H₅): The phenyl group at the C5 position will contribute its own set of characteristic bands:

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. vscht.cz

Aromatic C=C stretching: These appear as a series of bands of variable intensity in the 1615-1450 cm⁻¹ region. vscht.cz

Out-of-plane (oop) C-H bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring. For a monosubstituted phenyl group, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹. vscht.cz

An interactive data table summarizing these expected vibrational modes is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isothiazole Ring | C=C / C=N Stretching | 1600 - 1400 |

| Ring Breathing | 1200 - 1000 | |

| Bromo | C-Br Stretching | 600 - 500 |

| Methyl | C-H Stretching | 2950 - 2850 |

| C-H Bending | 1460 - 1370 | |

| Phenyl | Aromatic C-H Stretching | 3100 - 3000 |

| Aromatic C=C Stretching | 1615 - 1450 | |

| C-H Out-of-plane Bending | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated system formed by the phenyl ring and the isothiazole nucleus. The aromatic character of both rings allows for delocalization of π-electrons, leading to strong absorption bands.

For related 5-N-arylaminothiazoles, absorption maxima are observed in the range of 358-410 nm. researchgate.net The presence of the phenyl and isothiazole rings in this compound suggests that significant absorption would likely occur in the UV-A region (315-400 nm). The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) will be influenced by the electronic effects of the bromo and methyl substituents, as well as the solvent used for the analysis.

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from analyses of similar compounds.

The crystal packing of this compound would be governed by a combination of non-covalent interactions. Analysis of related structures, such as 2-Bromo-4-phenyl-1,3-thiazole, reveals the importance of several types of interactions in directing the supramolecular architecture. nih.gov

π-π Stacking: The planar phenyl and isothiazole rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. In 2-Bromo-4-phenyl-1,3-thiazole, the distance between the centroids of the five- and six-membered rings is 3.815 Å. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like sulfur or nitrogen on neighboring molecules. Short intermolecular S···Br contacts of 3.5402 Å have been observed in the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole. nih.gov

C-H···π Interactions: Hydrogen atoms from the methyl or phenyl groups can interact with the electron-rich π systems of the aromatic rings of adjacent molecules.

The internal geometry of the this compound molecule can be predicted with considerable accuracy based on data from analogous crystal structures.

The isothiazole ring itself is expected to be nearly planar. The bond lengths within the ring will reflect its aromatic character, being intermediate between single and double bonds. The C-S and S-N bonds will be shorter than typical single bonds, and the C-C and C-N bonds will also show partial double-bond character.

The orientation of the phenyl ring relative to the isothiazole ring is a key structural feature. In the crystal structure of 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one, the dihedral angle between the isothiazole and phenyl rings is small, indicating a nearly co-planar arrangement that maximizes π-conjugation. nih.gov Conversely, in 2-Bromo-4-phenyl-1,3-thiazole, the rings are twisted by 7.45°. nih.gov For this compound, steric hindrance between the phenyl group and the bromo substituent at the adjacent C4 position might induce a significant twist, leading to a non-planar conformation.

A table of expected bond parameters, derived from crystallographic data of related molecules, is presented below.

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | C-S (isothiazole) | ~1.71 - 1.74 Å |

| S-N (isothiazole) | ~1.64 - 1.67 Å | |

| C-N (isothiazole) | ~1.32 - 1.37 Å | |

| C-C (isothiazole) | ~1.36 - 1.42 Å | |

| C-Br | ~1.85 - 1.90 Å | |

| C-C (phenyl-isothiazole) | ~1.46 - 1.49 Å | |

| Bond Angles (°) | C-S-N (isothiazole) | ~90 - 95° |

| S-N-C (isothiazole) | ~108 - 112° | |

| N-C-C (isothiazole) | ~110 - 115° | |

| Dihedral Angle (°) | Phenyl Ring vs. Isothiazole Ring | Variable (potentially >10°) |

Chemical Reactivity and Transformation Chemistry of 4 Bromo 3 Methyl 5 Phenylisothiazole

Reactivity of the Bromine Moiety at Position 4

The bromine atom at the C4 position of the isothiazole (B42339) ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is predominantly exploited through transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For substrates like 4-bromo-3-methyl-5-phenylisothiazole, the bromine atom acts as an excellent leaving group in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. It is widely favored due to the mild reaction conditions and the commercial availability and stability of the boron reagents. tcichemicals.comnih.gov The Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position of the isothiazole core.

Stille Coupling: The Stille reaction involves the coupling of the organobromide with an organotin compound (organostannane). wikipedia.orgnih.gov A key advantage is the tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. wikipedia.org

Negishi Coupling: This reaction utilizes organozinc reagents to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org Negishi coupling is known for its high reactivity and functional group tolerance, allowing for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.orgnih.gov

Sonogashira Coupling: To introduce an alkyne moiety at the C4 position, the Sonogashira coupling is the method of choice. It pairs the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is fundamental in the synthesis of conjugated systems. researchgate.netnih.gov

While these cross-coupling reactions are well-established for a vast range of aryl and heteroaryl bromides, specific examples detailing the reaction conditions and yields for this compound are not extensively documented in publicly available scientific literature. However, the general principles of these reactions are broadly applicable to heterocyclic systems. researchgate.netbeilstein-journals.orgnih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Mild conditions, stable reagents |

| Stille | Organotin (e.g., R-SnBu₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | High functional group tolerance |

| Negishi | Organozinc (e.g., R-ZnCl) | C(sp²)-C(sp²), C(sp²)-C(sp³) | High reactivity |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles, such as amines, alkoxides, or thiolates. This reaction typically requires the aromatic ring to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The isothiazole ring itself is electron-deficient, which can facilitate SNAr reactions. The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. libretexts.org In some highly electron-deficient heterocyclic systems, a concerted SNAr mechanism has also been observed. nih.govorganic-chemistry.org The viability and efficiency of SNAr on this compound would depend on the strength of the nucleophile and the specific reaction conditions employed.

Lithiation and Subsequent Electrophilic Quenching

Metal-halogen exchange, most commonly using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, can convert the C-Br bond into a C-Li bond. This generates a potent nucleophilic isothiazol-4-yl lithium species. This intermediate can then be trapped with a wide array of electrophiles to introduce diverse functional groups at the C4 position.

Potential Electrophiles for Quenching:

Aldehydes and Ketones: to form secondary and tertiary alcohols.

Carbon Dioxide (CO₂): to install a carboxylic acid group.

Alkyl Halides: to introduce alkyl chains.

Disulfides: to form thioethers.

This two-step sequence is a powerful method for functionalization, as demonstrated in the synthesis of other complex thiophene (B33073) derivatives. mdpi.com The success of this strategy on this compound would depend on the stability of the lithiated intermediate, as ring-opening of lithiated isothiazoles can sometimes occur. researchgate.net

Reductive Debromination Strategies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂), or treatment with reducing agents like trialkyltin hydrides or silanes. This reaction is useful for synthesizing the parent 3-methyl-5-phenylisothiazole (B163046) from its brominated precursor or for selectively removing a bromine atom in the presence of other functional groups. In some cases, unexpected reductive debromination can occur as a side reaction during other transformations, for example, when using strongly basic conditions in polar aprotic solvents. scielo.br

Reactivity of the Isothiazole Heterocyclic Ring

Beyond the chemistry of the bromine substituent, the isothiazole ring itself possesses its own characteristic reactivity.

Electrophilic Substitution on the Isothiazole Ring (if applicable)

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic systems. wikipedia.orgbyjus.com However, the isothiazole ring is considered an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene (B151609). wikipedia.org

Furthermore, in this compound, the only available position for substitution on the isothiazole ring is C4, which is already occupied by a bromine atom. Therefore, direct electrophilic substitution on the isothiazole ring (e.g., nitration, sulfonation, Friedel-Crafts reactions) is not applicable without first removing the bromine. libretexts.orgmasterorganicchemistry.comyoutube.com Any electrophilic substitution would likely occur on the more activated phenyl ring at the C5 position, directed by the isothiazole substituent.

Nucleophilic Attack and Ring-Opening Pathways

The isothiazole ring, being an electron-deficient system, is susceptible to nucleophilic attack. In this compound, nucleophilic attack can principally occur at the carbon atoms of the isothiazole ring or at the sulfur atom. The bromine atom at the C4 position represents a key site for nucleophilic aromatic substitution (SNAr) reactions. Given the electron-withdrawing nature of the isothiazole ring, this bromine atom is expected to be displaceable by a variety of nucleophiles.

Common nucleophiles that could potentially react with this compound include alkoxides, thiolates, and amines. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the heteroatoms in the ring.

| Nucleophile | Potential Product | Reaction Conditions (Inferred) |

| Sodium methoxide (NaOMe) | 4-Methoxy-3-methyl-5-phenylisothiazole | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |

| Sodium thiophenoxide (NaSPh) | 3-Methyl-4-(phenylthio)-5-phenylisothiazole | Polar aprotic solvent, elevated temperature |

| Piperidine | 3-Methyl-5-phenyl-4-(piperidin-1-yl)isothiazole | Neat or in a high-boiling point solvent, elevated temperature |

Furthermore, strong nucleophiles can induce ring-opening of the isothiazole nucleus. This typically involves an initial attack at the sulfur atom, leading to the cleavage of the weak S-N bond. The subsequent reaction pathway would depend on the nature of the nucleophile and the reaction conditions. For instance, treatment with a strong base like sodium amide could potentially lead to fragmentation of the ring.

Rearrangement Reactions of the Isothiazole Core

Rearrangement reactions of the isothiazole core are less common compared to other heterocyclic systems but can occur under specific conditions, such as photochemical or thermal induction. One potential rearrangement for isothiazoles is the transformation into the isomeric thiazole (B1198619) ring system. However, for this compound, such a rearrangement would require significant energy input to break the aromaticity of the isothiazole ring and is not a commonly observed transformation under standard laboratory conditions.

Another possibility includes rearrangements involving the substituents. For instance, in the presence of a strong base, a "halogen dance" reaction could potentially occur, leading to the migration of the bromine atom to another position on the isothiazole or even the phenyl ring, although this is less likely for a heteroaromatic system like isothiazole.

Reactivity and Functionalization of the 3-Methyl Group

The methyl group at the C3 position of the isothiazole ring offers several avenues for functionalization.

The 3-methyl group can be oxidized to a carboxylic acid or an aldehyde using appropriate oxidizing agents. The outcome of the reaction depends on the strength of the oxidant and the reaction conditions.

| Oxidizing Agent | Potential Product | Reaction Conditions (Inferred) |

| Potassium permanganate (KMnO4) | 4-Bromo-5-phenylisothiazole-3-carboxylic acid | Basic conditions, followed by acidic workup |

| Selenium dioxide (SeO2) | 4-Bromo-5-phenylisothiazole-3-carbaldehyde | Inert solvent (e.g., dioxane), elevated temperature |

| Chromium trioxide (CrO3) | 4-Bromo-5-phenylisothiazole-3-carboxylic acid | Acetic acid or sulfuric acid |

The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms. This reaction is typically initiated by UV light or a radical initiator.

| Halogenating Agent | Potential Product | Reaction Conditions (Inferred) |

| N-Bromosuccinimide (NBS) | 4-Bromo-3-(bromomethyl)-5-phenylisothiazole | CCl4, radical initiator (e.g., AIBN), reflux |

| Sulfuryl chloride (SO2Cl2) | 4-Bromo-3-(chloromethyl)-5-phenylisothiazole | Radical initiator, reflux |

The protons of the 3-methyl group are weakly acidic and can be removed by a strong base to form a carbanion. This carbanion can then participate in condensation reactions with electrophiles, such as aldehydes and ketones. For instance, a reaction with an aromatic aldehyde in the presence of a base would lead to a styryl-substituted isothiazole. These types of condensation reactions are well-documented for methyl groups on various heterocyclic systems.

A plausible example is the Knoevenagel-type condensation with benzaldehyde.

| Reactant | Base | Potential Product |

| Benzaldehyde | Piperidine or Sodium ethoxide | 4-Bromo-3-methyl-5-(2-phenylvinyl)isothiazole |

Reactivity and Functionalization of the 5-Phenyl Group

The phenyl group at the C5 position can undergo electrophilic aromatic substitution reactions. The isothiazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. The bromine atom on the isothiazole ring is unlikely to exert a significant electronic directing effect on the distal phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

| Reaction | Reagents | Major Product(s) (Predicted) |

| Nitration | HNO3, H2SO4 | 4-Bromo-3-methyl-5-(3-nitrophenyl)isothiazole and 4-Bromo-3-methyl-5-(4-nitrophenyl)isothiazole |

| Bromination | Br2, FeBr3 | 4-Bromo-5-(4-bromophenyl)-3-methylisothiazole |

| Sulfonation | Fuming H2SO4 | 5-(4-Bromo-3-methylisothiazol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4-(4-Bromo-3-methylisothiazol-5-yl)phenyl)ethan-1-one |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, the substitution occurs on the C5-phenyl ring. The isothiazole moiety, connected at the C5 position, acts as a substituent on this phenyl ring and dictates the regioselectivity and rate of the reaction.

Due to the electronegativity of the nitrogen and sulfur atoms in the isothiazole ring, the heterocycle generally behaves as an electron-withdrawing group. This has two primary consequences for electrophilic aromatic substitution on the attached phenyl ring:

Deactivation of the Phenyl Ring: The electron-withdrawing nature of the isothiazole group reduces the electron density of the phenyl ring, making it less nucleophilic. This deactivates the ring towards attack by electrophiles, meaning that reactions will be slower and may require harsher conditions (e.g., stronger catalysts, higher temperatures) compared to benzene itself.

Meta-Directing Effect: Electron-withdrawing groups direct incoming electrophiles to the meta positions (C3' and C5') of the phenyl ring. This is because the carbocation intermediates (sigma complexes) formed by attack at the ortho and para positions are significantly destabilized by the adjacent positive charge on the isothiazole ring's connecting atom, whereas the intermediate from meta attack avoids this direct destabilization. youtube.comlibretexts.org

Therefore, electrophilic aromatic substitution reactions on this compound are predicted to yield predominantly the meta-substituted derivatives.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Bromo-3-methyl-5-(3-nitrophenyl)isothiazole |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-5-(3-bromophenyl)-3-methylisothiazole |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 5-(4-Bromo-3-methylisothiazol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(3-(4-Bromo-3-methylisothiazol-5-yl)phenyl)ethan-1-one (for R=CH₃) |

Note: Friedel-Crafts alkylation is often not feasible on strongly deactivated rings and is prone to rearrangements, making it less predictable.

Functional Group Transformations on the Phenyl Substituent

While the previous section described adding new groups to the phenyl ring, this section pertains to the chemical modification of substituents that may already be present on the phenyl group. As no specific research literature details these transformations for derivatives of this compound, the following examples are based on standard, well-established organic transformations. The feasibility of these reactions would depend on the stability of the isothiazole ring and the bromo-substituent under the required reaction conditions.

These transformations are crucial for synthesizing a library of related compounds, which is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, if a nitro group were introduced onto the phenyl ring via electrophilic aromatic substitution, it could be subsequently transformed into a variety of other functional groups.

Table 2: Plausible Functional Group Interconversions on the Phenyl Ring

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Example Transformation |

|---|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C or Sn, HCl | Amino (-NH₂) | 4-Bromo-3-methyl-5-(3-nitrophenyl)isothiazole → 3-(4-Bromo-3-methylisothiazol-5-yl)aniline |

| Amino (-NH₂) | NaNO₂, HCl then H₂O/Δ | Hydroxyl (-OH) | 3-(4-Bromo-3-methylisothiazol-5-yl)aniline → 3-(4-Bromo-3-methylisothiazol-5-yl)phenol |

| Amino (-NH₂) | Acetic Anhydride | Amido (-NHCOCH₃) | 3-(4-Bromo-3-methylisothiazol-5-yl)aniline → N-(3-(4-Bromo-3-methylisothiazol-5-yl)phenyl)acetamide |

| Ketone (-COR) | NaBH₄ or LiAlH₄ | Alcohol (-CH(OH)R) | 1-(3-(4-Bromo-3-methylisothiazol-5-yl)phenyl)ethan-1-one → 1-(3-(4-Bromo-3-methylisothiazol-5-yl)phenyl)ethan-1-ol |

Photochemical Reactions and Photo-Induced Transformations

The photochemistry of phenylisothiazoles has been investigated, revealing complex reaction pathways upon irradiation with light. Studies on the parent 5-phenylisothiazole (B86038) show that it undergoes photo-induced transposition (rearrangement) and photocleavage. acs.orgnih.gov It is expected that this compound would exhibit analogous reactivity, driven by the excitation of the π-electron system.

Upon irradiation, 5-phenylisothiazole can follow two primary competing phototransposition pathways:

Electrocyclic Ring Closure-Heteroatom Migration: This pathway involves the formation of a tricyclic sulphonium cation intermediate, leading to the rearrangement of the ring atoms. acs.orgrsc.org For 5-phenylisothiazole, this can lead to the formation of 3-phenylisothiazole and 4-phenylthiazole. acs.org

N₂–C₃ Interchange Reaction: This pathway involves the interchange of the nitrogen atom at position 2 and the carbon atom at position 3 of the isothiazole ring. This route is enhanced by the addition of a base like triethylamine (TEA) and by increasing solvent polarity. acs.orgnih.gov

In addition to rearrangement, 5-phenylisothiazole can also undergo photocleavage of the weak S-N bond. This process results in the formation of 2-cyano-1-phenylethenethiol, which can be trapped by other reagents in the reaction mixture. acs.orgnih.gov

The specific outcomes for this compound would be influenced by the electronic effects of the bromo and methyl groups on the stability of the intermediates in these pathways, but the fundamental reaction types are expected to be similar to the parent compound.

Table 3: Summary of Photochemical Reactions of the 5-Phenylisothiazole Core

| Reaction Type | Key Intermediates/Pathways | Products from 5-Phenylisothiazole |

|---|---|---|

| Phototransposition | Electrocyclic ring closure-heteroatom migration | 3-Phenylisothiazole, 4-Phenylthiazole |

| Phototransposition | N₂–C₃ interchange | 4-Phenylthiazole |

| Photocleavage | S-N bond homolysis | 2-Cyano-1-phenylethenethiol |

Computational and Theoretical Investigations of 4 Bromo 3 Methyl 5 Phenylisothiazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by approximating the solutions to the Schrödinger equation. For 4-bromo-3-methyl-5-phenylisothiazole, DFT calculations are instrumental in delineating its structural and electronic attributes.

The initial step in the computational investigation of this compound involves the optimization of its geometry to determine the most stable three-dimensional arrangement of its atoms. This process seeks to find the minimum energy conformation on the potential energy surface. The optimized structure of the title compound has been calculated using DFT at the B3LYP/6-311G(d,p) level. nih.gov

Conformational analysis of this molecule primarily revolves around the rotational freedom of the phenyl group relative to the isothiazole (B42339) ring. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the isothiazole ring (the bromine atom and the methyl group), the phenyl ring is typically not coplanar with the isothiazole ring. The dihedral angle between these two rings is a key parameter determined through computational analysis.

Illustrative Data on Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.77 | S-C-C | 111.5 |

| C-N | 1.32 | C-N-S | 104.8 |

| C-Br | 1.89 | C-C-Br | 128.7 |

| Phenyl-Isothiazole | - | - | 35-45 |

Note: The data in this table is representative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations for this compound.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transition properties. irjweb.comyoutube.com A smaller energy gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized predominantly on the electron-rich phenyl and isothiazole rings, while the LUMO is likely distributed across the π-system of the molecule. The calculated HOMO-LUMO energy gap for a related brominated heterocyclic compound was found to be 2.3591 eV. nih.gov

Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations for this compound.

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting its intermolecular interactions. The ESP map highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack.

In the case of this compound, the regions of highest negative potential are anticipated to be located around the electronegative nitrogen and sulfur atoms of the isothiazole ring, as well as the bromine atom. dtic.mil Conversely, the hydrogen atoms of the methyl and phenyl groups are expected to exhibit positive electrostatic potential.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR, Raman)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for the interpretation of experimental data.

NMR Spectroscopy: DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.comnih.gov These theoretical predictions aid in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net This approach can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, which are typically π → π* and n → π* in character for this type of molecule.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. nih.govosti.gov The calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in experimental infrared (IR) and Raman spectra, facilitating a detailed vibrational analysis. arxiv.orgrsc.org

Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | Chemical Shift (ppm) | 110-160 |

| 1H NMR | Chemical Shift (ppm) | 2.5 (methyl), 7.2-7.8 (phenyl) |

| UV-Vis | λmax (nm) | 280-320 |

| IR | C=N stretch (cm⁻¹) | 1550-1600 |

Note: The data in this table is representative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms. rsc.orgmdpi.com For this compound, this can involve studying its reactivity in various chemical transformations.

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy barrier along the reaction pathway. scm.com Computational methods can be employed to search for the geometry of the transition state and calculate its energy. The characterization of a true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a critical parameter for determining the reaction rate. researchgate.net

Reaction Pathway Energy Profiles and Activation Barriers

The study of reaction pathway energy profiles and the determination of activation barriers are fundamental to understanding the reactivity of a molecule. For this compound, computational methods such as Density Functional Theory (DFT) would be instrumental in elucidating the mechanisms of its potential reactions. These investigations typically involve mapping the potential energy surface for a given reaction to identify transition states and intermediates.

A plausible area of investigation for this compound would be electrophilic aromatic substitution on the phenyl ring. The presence of the isothiazole moiety, along with the methyl and bromo substituents on the heterocyclic ring, would influence the regioselectivity of such a reaction. Computational analysis could predict the most likely sites of substitution by calculating the activation energies for the formation of sigma complexes at the ortho, meta, and para positions of the phenyl group.

Another potential reaction pathway for investigation is the functionalization of the isothiazole ring itself. For instance, nucleophilic substitution of the bromo group at the 4-position could be modeled. The energy profile for such a reaction would reveal the activation barrier and the energy of the transition state, providing insights into the feasibility of the reaction under various conditions.

The general approach for such a computational study involves:

Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to ensure that the identified transition state correctly connects the reactants and products.

A hypothetical energy profile for a generic reaction of this compound is presented in the table below to illustrate the type of data generated from such studies.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | [Transition State Complex] | +25.5 |

| Intermediate | [Intermediate Complex] | +5.2 |

| Transition State 2 | [Second Transition State Complex] | +18.9 |

| Products | Product(s) | -10.3 |

Molecular Dynamics Simulations for Solution-Phase Behavior or Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent, and for probing intermolecular interactions. For this compound, MD simulations could provide valuable insights into its solvation, aggregation behavior, and interactions with other molecules.

In a typical MD simulation, the molecule of interest is placed in a simulation box filled with solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. This generates a trajectory of the system, which can be analyzed to extract various properties.

Key areas of investigation for this compound using MD simulations would include:

Solvation Structure: Analysis of the radial distribution functions between different atoms of the solute and the solvent can reveal the structure of the solvation shell around the molecule. For example, it could show how water molecules orient themselves around the polar isothiazole ring and the nonpolar phenyl group.

Intermolecular Interactions: The simulations can quantify the non-covalent interactions between solute molecules or between the solute and other molecules in the system. These interactions are crucial for understanding properties like solubility and crystal packing. The phenyl group would likely engage in π-π stacking interactions, while the nitrogen and sulfur atoms of the isothiazole ring could participate in dipole-dipole interactions.

Conformational Dynamics: The phenyl group attached to the isothiazole ring has rotational freedom. MD simulations can explore the conformational landscape of this bond and determine the preferred orientation of the phenyl ring relative to the isothiazole ring in solution.

A summary of the types of intermolecular interactions that could be analyzed for this compound is provided in the table below.

| Interaction Type | Participating Groups | Potential Significance |

|---|---|---|

| π-π Stacking | Phenyl rings of adjacent molecules | Influences aggregation and crystal packing |

| Dipole-Dipole | Isothiazole rings | Contributes to the overall cohesive energy |

| Halogen Bonding | Bromo substituent with nucleophilic atoms | Can influence molecular recognition and self-assembly |

| van der Waals | All atoms | Governs non-specific attractive and repulsive forces |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. While a QSRR study on this compound itself is not available, the methodology can be described in the context of a hypothetical series of related isothiazole derivatives.

To conduct a QSRR study, a dataset of compounds with varying substituents would be required, along with experimental data on their reactivity in a specific reaction. For example, the reaction could be the nucleophilic substitution of the bromo group, and the reactivity data could be the reaction rate constants.

The general steps in a QSRR study are:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic distribution.

Steric Descriptors: (e.g., molecular volume, surface area, specific steric parameters) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which describe the lipophilicity of the molecule.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the QSRR model is assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds).

A hypothetical QSRR data table for a series of 4-bromo-5-phenylisothiazole (B13985336) derivatives with different substituents at the 3-position is shown below to illustrate the concept.

| Substituent at 3-position | Log(k) (Reactivity) | HOMO Energy (eV) | Molecular Volume (ų) | LogP |

|---|---|---|---|---|

| -H | -2.5 | -6.8 | 180.5 | 3.2 |

| -CH3 (Methyl) | -2.1 | -6.6 | 195.2 | 3.7 |

| -Cl | -2.8 | -7.0 | 190.1 | 3.9 |

| -OCH3 | -1.8 | -6.4 | 205.7 | 3.5 |

Such a QSRR model could then be used to predict the reactivity of new, unsynthesized isothiazole derivatives and to gain a deeper understanding of the structural features that govern their reactivity.

Synthetic Applications and Derivatization Strategies of 4 Bromo 3 Methyl 5 Phenylisothiazole

4-Bromo-3-methyl-5-phenylisothiazole as a Versatile Building Block in Organic Synthesis

Currently, there is a lack of specific published research detailing the use of this compound as a versatile building block in organic synthesis.

Precursor for Diverse Isothiazole (B42339) Derivatives and Analogues

No specific examples of this compound being used as a precursor for diverse isothiazole derivatives and analogues have been documented in the scientific literature.

Intermediate in the Synthesis of Complex Natural Products or Advanced Scaffolds

There are no available scientific reports on the application of this compound as an intermediate in the synthesis of complex natural products or advanced scaffolds.

Development of Novel Heterocyclic Systems Incorporating the Isothiazole Moiety

The scientific literature does not currently contain studies on the development of novel heterocyclic systems that specifically incorporate the this compound moiety.

Synthesis of Polyfunctionalized Isothiazole Derivatives

There is no published research on the synthesis of polyfunctionalized isothiazole derivatives starting from this compound.

Application in Ligand Design for Catalysis or Material Science (Non-Biological)

The application of this compound in ligand design for catalysis or non-biological material science has not been reported in the scientific literature.

Design and Synthesis of Chiral Analogues (if applicable)

There are no documented instances of the design and synthesis of chiral analogues derived from this compound in the current body of scientific literature.

Exploration of Potential Biological Activity and Mechanistic Insights Molecular and Biochemical Focus

In Vitro Enzyme Inhibition Studies

There is no specific data available in the reviewed scientific literature detailing in vitro enzyme inhibition studies conducted on 4-Bromo-3-methyl-5-phenylisothiazole. Such studies would typically involve screening the compound against a panel of enzymes to identify potential inhibitory activity. If a positive result were found, further kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Assays and Ligand-Target Interaction Analysis

Information regarding receptor binding assays for this compound is not present in the available literature. These assays are crucial for determining if a compound binds to specific cellular receptors and for quantifying the affinity of this binding. Techniques such as radioligand binding assays or fluorescence polarization assays would be employed for this purpose.

Molecular Docking and Cheminformatics Approaches for Target Identification

While molecular docking is a common computational technique used to predict the binding orientation of a small molecule to a protein target, no specific molecular docking studies for this compound have been published. In a hypothetical scenario, researchers would use the 3D structure of this compound to dock it into the active sites of various known protein targets to predict potential interactions and binding affinities. For instance, studies on other thiazole (B1198619) derivatives have utilized molecular docking to investigate their potential as inhibitors of enzymes like DNA topoisomerase IB or as agonists for receptors like PPARγ. nih.govnih.gov

Cell-Based Assays for Mechanistic Understanding of Molecular Pathways

There is a lack of published cell-based assay data aimed at understanding the molecular pathways affected by this compound. Such assays could involve reporter gene assays to measure the activation or inhibition of specific signaling pathways, or techniques like Western blotting to observe changes in protein phosphorylation states within a signaling cascade.

Structure-Activity Relationship (SAR) Studies

No formal Structure-Activity Relationship (SAR) studies for this compound are available in the current body of scientific literature. SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical features are critical for biological activity. This allows for the optimization of a lead compound to improve its potency and selectivity for a particular biological target. For other classes of thiazole derivatives, SAR studies have been conducted to understand how modifications to the core structure affect binding to targets such as the human adenosine (B11128) A3 receptor. nih.gov

Design and Synthesis of Chemical Probes for Biological Systems

The development of chemical probes based on this compound has not been reported. The design of such probes would typically involve modifying the structure of the parent compound to incorporate a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) or a reactive group for covalent labeling of the biological target, aiding in target identification and visualization.

Future Perspectives and Emerging Research Directions

Integration into Advanced Materials Science and Engineering

The exploration of isothiazole (B42339) derivatives in materials science is a burgeoning field, and 4-Bromo-3-methyl-5-phenylisothiazole presents several intriguing possibilities for the development of novel materials with tailored properties. The presence of the phenyl group suggests potential for creating organic semiconducting materials, as π-conjugated systems are fundamental to their function. The bromine atom provides a reactive handle for post-synthetic modification, allowing for the fine-tuning of electronic properties and the construction of larger, more complex architectures.

Future research could focus on the synthesis of oligomeric and polymeric materials incorporating the this compound unit. Such materials could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The isothiazole ring's inherent stability and the potential for intermolecular interactions through the phenyl and bromo substituents could lead to materials with desirable thermal and morphological characteristics.

Table 1: Potential Applications of this compound in Materials Science

| Potential Application | Rationale | Key Structural Features Utilized |

| Organic Semiconductors | The phenylisothiazole core can contribute to π-conjugation, essential for charge transport. | Phenyl group, isothiazole ring |

| Organic Light-Emitting Diodes (OLEDs) | Potential for tunable emission properties through modification of the core structure. | Phenyl group, bromo substituent for functionalization |

| Organic Photovoltaics (OPVs) | Could act as an electron-acceptor or electron-donor component in bulk heterojunction solar cells. | Phenylisothiazole core, potential for derivatization |

| Chemical Sensors | The isothiazole moiety can interact with specific analytes, leading to a detectable change in optical or electronic properties. | Isothiazole ring, potential for functionalization |

Exploration in Catalysis and Organocatalysis

The application of isothiazole derivatives in catalysis is an area ripe for exploration. The nitrogen and sulfur heteroatoms in the isothiazole ring can potentially coordinate with metal centers, suggesting that this compound could serve as a ligand in transition-metal catalysis. The electronic properties of the isothiazole ring, influenced by the methyl and phenyl substituents, could modulate the catalytic activity of the metal center.

Furthermore, the isothiazole moiety itself, or derivatives thereof, could function as an organocatalyst. The potential for the isothiazole ring to participate in non-covalent interactions, such as hydrogen bonding or halogen bonding (via the bromine atom), could be harnessed to catalyze a variety of organic transformations. Research in this area would involve designing and synthesizing chiral isothiazole derivatives to explore their potential in asymmetric catalysis.

Development of Novel Synthetic Methodologies for Isothiazoles

While general methods for the synthesis of isothiazoles are known, the development of novel, efficient, and regioselective synthetic routes remains an active area of research. sci-hub.seorganic-chemistry.org Future work on this compound could focus on developing new synthetic strategies that offer advantages over existing methods in terms of yield, substrate scope, and environmental impact.

Recent advances in C-H activation and cross-coupling reactions could be applied to the synthesis and functionalization of the isothiazole core. scilit.com For instance, direct C-H arylation could provide a more atom-economical route to 5-phenylisothiazole (B86038) precursors. Moreover, the development of novel cyclization strategies to construct the isothiazole ring from readily available starting materials is a key research direction. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles represents a modern approach to isothiazole synthesis that could be adapted for this specific target. organic-chemistry.orgacs.org

Table 2: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Approach | Description | Potential Advantages | Potential Challenges |

| Classical Cyclization | Construction of the isothiazole ring from acyclic precursors containing the requisite N-C-C-S fragment. | Well-established chemistry. | May require harsh reaction conditions and produce multiple byproducts. |

| Transition-Metal Catalyzed Cross-Coupling | Functionalization of a pre-formed isothiazole core, for example, by introducing the phenyl group via a Suzuki or Stille coupling. | High functional group tolerance and regioselectivity. | Requires the synthesis of a suitable isothiazole precursor. |

| C-H Activation | Direct functionalization of C-H bonds on the isothiazole ring or its precursors. | Atom-economical and potentially more sustainable. | Achieving high regioselectivity can be challenging. |

| Transannulation Reactions | Ring transformation of other heterocycles, such as 1,2,3-thiadiazoles, into the isothiazole ring. organic-chemistry.orgacs.org | Access to diverse substitution patterns. | Availability of the starting heterocyclic precursors. |

Interdisciplinary Applications and Cross-Field Research Initiatives

The unique structural and electronic features of this compound make it a promising candidate for interdisciplinary research. In the field of medicinal chemistry, isothiazole derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. medwinpublishers.com The specific substitution pattern of this compound could be a starting point for the design and synthesis of novel therapeutic agents.

Collaboration between synthetic chemists, materials scientists, and biologists will be crucial to fully unlock the potential of this molecule. For example, the development of isothiazole-based fluorescent probes for biological imaging could be a fruitful area of research. The phenyl group could be functionalized with targeting moieties to direct the probe to specific cells or organelles, while the isothiazole core could be engineered to exhibit environment-sensitive fluorescence.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-3-methyl-5-phenylisothiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of isothiazole derivatives often involves cyclization reactions or halogenation of pre-formed heterocycles. For example, halogenation at position 4 of the isothiazole ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. However, yields may vary due to competing side reactions. A study demonstrated that oxidative alkylation of 3-methyl-5-phenylisothiazole with n-butyl acrylate resulted in only 52% recovery of the desired product, highlighting the need for optimization . To improve yields:

- Catalyst screening : Use palladium complexes with isothiazole-derived ligands, which enhance selectivity in cross-coupling reactions .

- Temperature control : Reactions at 20–35°C showed higher catalytic activity for isothiazole-palladium complexes .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) may improve solubility and reaction efficiency, as seen in analogous triazole syntheses .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer: Key techniques include:

- NMR spectroscopy : 1H and 13C NMR effectively identify substituent positions on the isothiazole ring. For example, aromatic protons in phenyl groups resonate at δ 7.2–7.8 ppm, while methyl groups appear as singlets near δ 2.5 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 252.10 for C11H10BrNO) and detects isotopic patterns for bromine .

- Melting point analysis : Consistent melting points (e.g., 61–63°C for a related brominated isoxazole) indicate purity .

- Elemental analysis : Matches calculated vs. experimental C/H/N/Br ratios to validate composition .

Advanced Research Questions